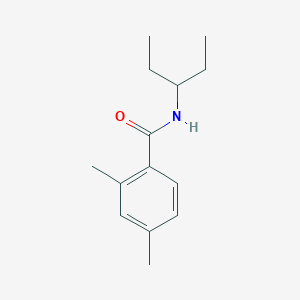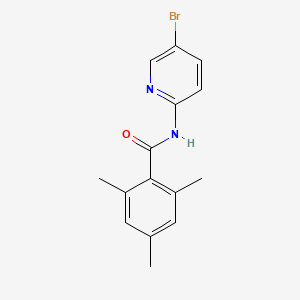
N-(1-ethylpropyl)-2,4-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-ethylpropyl)-2,4-dimethylbenzamide, also known as DEET, is a colorless, oily liquid that is commonly used as an insect repellent. DEET was first developed by the United States Army in 1946 as a means to protect soldiers from insect-borne diseases. Since then, DEET has become one of the most widely used insect repellents in the world.
Mecanismo De Acción
The mechanism of action of N-(1-ethylpropyl)-2,4-dimethylbenzamide is not fully understood. However, it is believed that N-(1-ethylpropyl)-2,4-dimethylbenzamide works by disrupting the insects' olfactory receptors, which are responsible for detecting human scent. N-(1-ethylpropyl)-2,4-dimethylbenzamide may also interfere with the insects' ability to detect carbon dioxide, which is another signal that humans emit.
Biochemical and Physiological Effects
N-(1-ethylpropyl)-2,4-dimethylbenzamide has been shown to have a low toxicity profile in humans. However, it can cause skin irritation and allergic reactions in some individuals. N-(1-ethylpropyl)-2,4-dimethylbenzamide has also been shown to have some systemic effects, including the ability to cross the blood-brain barrier and affect neurotransmitter levels in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-ethylpropyl)-2,4-dimethylbenzamide is a widely used insect repellent, and its effectiveness has been extensively studied in laboratory experiments. N-(1-ethylpropyl)-2,4-dimethylbenzamide is relatively easy to use and can be applied to skin or clothing. However, N-(1-ethylpropyl)-2,4-dimethylbenzamide can be difficult to work with in laboratory settings due to its oily nature and potential for skin irritation.
Direcciones Futuras
There are several areas of research that could be explored in the future related to N-(1-ethylpropyl)-2,4-dimethylbenzamide. Some of these include:
1. Developing new formulations of N-(1-ethylpropyl)-2,4-dimethylbenzamide that are more effective and less irritating to the skin.
2. Studying the long-term effects of N-(1-ethylpropyl)-2,4-dimethylbenzamide exposure on human health.
3. Investigating the potential for N-(1-ethylpropyl)-2,4-dimethylbenzamide to be used as a treatment for insect-borne diseases.
4. Exploring the use of N-(1-ethylpropyl)-2,4-dimethylbenzamide in combination with other insect repellents to increase effectiveness.
5. Developing new methods for synthesizing N-(1-ethylpropyl)-2,4-dimethylbenzamide that are more efficient and environmentally friendly.
In conclusion, N-(1-ethylpropyl)-2,4-dimethylbenzamide, or N-(1-ethylpropyl)-2,4-dimethylbenzamide, is a widely used insect repellent that has been extensively studied for its effectiveness and safety. While there is still much to learn about the mechanism of action and long-term effects of N-(1-ethylpropyl)-2,4-dimethylbenzamide exposure, it remains an important tool in the fight against insect-borne diseases.
Métodos De Síntesis
N-(1-ethylpropyl)-2,4-dimethylbenzamide is synthesized through a multi-step process that involves the reaction of 3-methylbenzoyl chloride with diethylamine. The resulting product is then further reacted with propylamine to produce N-(1-ethylpropyl)-2,4-dimethylbenzamide. The synthesis of N-(1-ethylpropyl)-2,4-dimethylbenzamide is a complex process that requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
N-(1-ethylpropyl)-2,4-dimethylbenzamide has been extensively studied for its insect repellent properties. It has been shown to be effective against a wide range of insects, including mosquitoes, ticks, and flies. N-(1-ethylpropyl)-2,4-dimethylbenzamide works by blocking the insects' ability to detect human scent, making it difficult for them to locate and bite their human host.
Propiedades
IUPAC Name |
2,4-dimethyl-N-pentan-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-5-12(6-2)15-14(16)13-8-7-10(3)9-11(13)4/h7-9,12H,5-6H2,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDRAAJUKGQSXJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC(=O)C1=C(C=C(C=C1)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-ethylpropyl)-2,4-dimethylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide](/img/structure/B5294516.png)
![2-(4-iodophenyl)-5-methyl-4-[3-(2-propyn-1-yloxy)benzylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5294543.png)

![1-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}-3,3-dimethylpiperidine](/img/structure/B5294553.png)

![4-tert-butyl-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}benzamide](/img/structure/B5294579.png)
![N-[(7S,8aS)-2-methyloctahydropyrrolo[1,2-a]pyrazin-7-yl]-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine-3-carboxamide](/img/structure/B5294584.png)
![3-methyl-4-nitro-5-{2-[4-(1-pyrrolidinyl)phenyl]vinyl}isoxazole](/img/structure/B5294586.png)
![8-[3-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5294596.png)
![5-(3,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5294597.png)
![N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B5294599.png)
![N-isopropyl-3-[3-[4-(trifluoromethyl)phenyl]-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]propanamide](/img/structure/B5294604.png)
![4-benzoyl-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5294608.png)